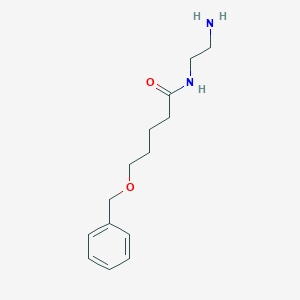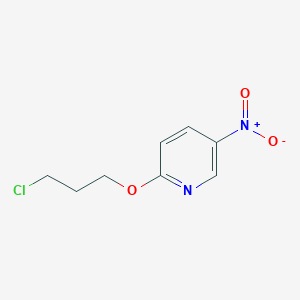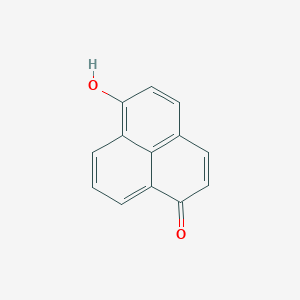
N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is a chemical compound known for its significant applications in the medical field, particularly in the treatment of cardiovascular diseases. It is commonly used as a beta-blocker, which helps manage conditions such as hypertension, angina, and arrhythmias .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyacetophenone.
Formation of Intermediate: The 4-hydroxyacetophenone is reacted with epichlorohydrin to form an epoxide intermediate.
Amination: The epoxide intermediate is then reacted with isopropylamine to introduce the amino group.
Acetylation: Finally, the product is acetylated to form N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates.
Catalysts: Using catalysts to enhance reaction efficiency.
Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying beta-blocker synthesis and reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively used in the treatment of cardiovascular diseases, including hypertension, angina, and arrhythmias.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The compound exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 adrenergic receptor. This action reduces the heart rate and contractility, leading to decreased blood pressure and reduced oxygen demand by the heart. The molecular targets include:
Beta-1 Adrenergic Receptor: Inhibition of this receptor reduces cardiac output.
Signal Transduction Pathways: Interferes with cyclic AMP (cAMP) signaling, leading to decreased heart rate and contractility
Comparación Con Compuestos Similares
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is compared with other beta-blockers such as:
Propranolol: Non-selective beta-blocker with similar cardiovascular effects but different receptor selectivity.
Metoprolol: Selective beta-1 blocker with similar therapeutic uses but different pharmacokinetic properties.
Atenolol: Another selective beta-1 blocker with a longer half-life and different metabolic pathways .
List of Similar Compounds
- Propranolol
- Metoprolol
- Atenolol
- Esmolol
- Bisoprolol
Propiedades
Número CAS |
39617-16-8 |
|---|---|
Fórmula molecular |
C15H24N2O3 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18) |
Clave InChI |
IGUMCQGTANJTCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
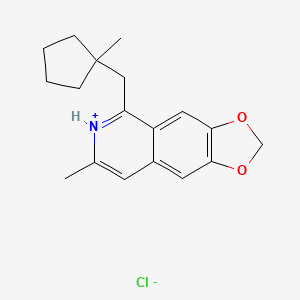
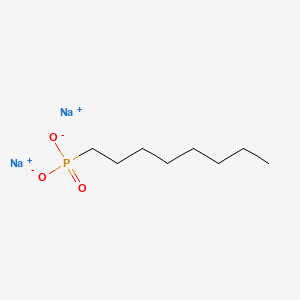
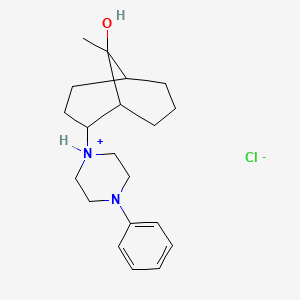
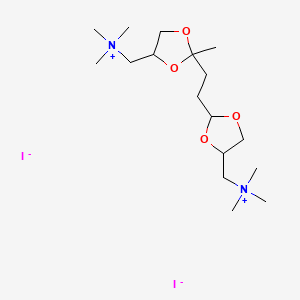
![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
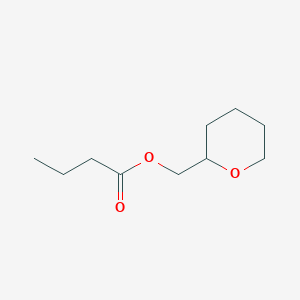
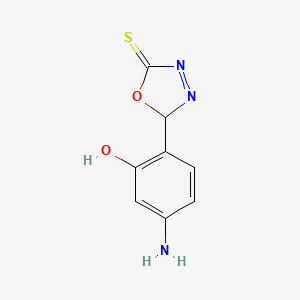
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
